molecular formula C8H10N4O B13677284 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13677284
M. Wt: 178.19 g/mol
InChI Key: YYVSMIPAAAIKDE-UHFFFAOYSA-N
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Description

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: 1082594-12-4) is a heterocyclic compound featuring a fused triazolo-pyridine core. Its molecular formula is C₈H₁₀N₄O, with a methoxy (-OCH₃) group at position 8, a methyl (-CH₃) substituent at position 3, and an amine (-NH₂) at position 4. It is commercially available in high-purity forms (≥99%) for research and development purposes .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C8H10N4O/c1-5-10-11-8-7(13-2)3-6(9)4-12(5)8/h3-4H,9H2,1-2H3

InChI Key

YYVSMIPAAAIKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2OC)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro at Position 8 : The methoxy group in the target compound enhances solubility compared to the chloro-substituted analog (e.g., 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) due to its electron-donating nature and polarity .
  • Methyl vs.

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